molecular formula C19H18O2 B082082 2-Amylanthraquinone CAS No. 13936-21-5

2-Amylanthraquinone

Cat. No. B082082
CAS RN: 13936-21-5
M. Wt: 278.3 g/mol
InChI Key: UMWZLYTVXQBTTE-UHFFFAOYSA-N
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Description

Introduction 2-Amylanthraquinone is a chemical compound used primarily in the synthesis of dyes and in the manufacturing process of hydrogen peroxide. Its synthesis involves starting materials such as benzene and tert-amyl alcohol through processes including Friedel-Crafts alkylation, acylation, and cyclization. This compound has been studied for its kinetics and reaction behaviors under various conditions (Yu Hai, 2000).

Synthesis Analysis The synthesis of this compound starts with the reaction of benzene with tert-amyl alcohol in the presence of AlCl3 and H2SO4 catalysts. The process yields amylbenzene, which further undergoes acylation to form an intermediate product that upon cyclization, produces this compound with high yield (Yu Hai, 2000).

Molecular Structure Analysis The molecular structure of this compound is based on the anthraquinone skeleton with an amyl group attached to the second position. This structural arrangement impacts its chemical properties and reactivity, influencing its behavior in various reactions and applications.

Chemical Reactions and Properties this compound undergoes hydrogenation reactions under specific conditions, showing a zero-order reaction rate for its concentration and a particular order for hydrogen pressure. These reactions are essential in its role in hydrogen peroxide production (Wang Li, 2007).

Physical Properties Analysis The physical properties, such as solubility of this compound, differ significantly from those of its analogs like 2-ethylanthraquinone. Its solubility in mixed organic solvents plays a crucial role in its application in industrial processes, particularly in the hydrogen peroxide production process (Liu Guozhu, 2004).

Chemical Properties Analysis The chemical properties of this compound, including its reactivity and interactions with catalysts, are crucial for its use in industrial applications, such as the synthesis of hydrogen peroxide. Its ability to undergo various chemical reactions, such as hydrogenation and catalytic processes, defines its utility and efficiency in such applications (Dawei Li et al., 2022).

Scientific Research Applications

  • Hydrogen Peroxide Production : AAQ is a novel and effective working carrier in the hydrogen peroxide production process. It has been found to be a potential substitute for 2-ethylanthraquinone (EAQ) due to its higher solubility in certain organic solvents, which is critical for process efficiency (Liu Guozhu, 2004).

  • Catalytic Hydrogenation : The kinetics of hydrogenation of AAQ, a crucial step in the production of hydrogen peroxide, have been studied, showing that AAQ behaves differently under various conditions compared to EAQ. This has implications for the optimization of hydrogen peroxide production (Wang Li, 2007).

  • Synthesis Methods : Research has been conducted on developing new methods for the preparation of AAQ, which is important for enhancing its availability for industrial and pharmaceutical applications (Yu Hai, 2000).

  • Cancer Research : AAQ derivatives, specifically Juglanthraquinone C, have shown strong cytotoxicity in various human cancer cells in vitro, suggesting their potential as anticancer agents (Yao Yao et al., 2012).

  • Alzheimer's Disease : Research into 8-hydroxyquinolines (a family of compounds to which AAQ belongs) has shown promise in the treatment of Alzheimer's disease. These compounds have been shown to act as efficient metal chaperones, disaggregating metal-enriched amyloid plaques and inhibiting related redox chemistry, which is significant in Alzheimer's disease pathogenesis (V. Kenche et al., 2013).

Mechanism of Action

Safety and Hazards

When handling 2-Amylanthraquinone, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . It is also recommended to wear suitable protective clothing .

Future Directions

There is ongoing research into the effects of AlPO-n additives as a catalytic support on Pd-catalytic hydrogenation of 2-Amylanthraquinone . This suggests that future research directions may include exploring the use of different additives or catalysts to improve the efficiency of this compound hydrogenation.

properties

IUPAC Name

2-pentylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h5-6,8-12H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWZLYTVXQBTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065681
Record name 9,10-Anthracenedione, 2-pentyl-
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Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 9,10-Anthracenedione, 2-pentyl-
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CAS RN

13936-21-5
Record name 2-Pentyl-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 2-pentyl-
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Record name 9,10-Anthracenedione, 2-pentyl-
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Record name 9,10-Anthracenedione, 2-pentyl-
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Record name 2-pentylanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2-amylanthraquinone and why is it of interest in scientific research?

A: this compound (2-AAQ) is an organic compound increasingly investigated as a potential replacement for 2-ethylanthraquinone (2-EAQ) in the industrial production of hydrogen peroxide (H2O2). [, , ] This interest stems from the potential for 2-AAQ to offer improved efficiency and economic benefits over the traditional process. [, ]

Q2: How does this compound play a role in hydrogen peroxide production?

A: 2-AAQ acts as a working carrier in the anthraquinone process for H2O2 production. [, ] It undergoes a cyclical process of hydrogenation (addition of hydrogen) and oxidation (reaction with oxygen), generating H2O2 as a byproduct.

Q3: What are the advantages of using this compound over 2-ethylanthraquinone in hydrogen peroxide production?

A: Studies have shown that 2-AAQ exhibits higher solubility in common solvent systems used in the anthraquinone process compared to 2-EAQ. [, ] This increased solubility potentially allows for higher concentrations of the working carrier, leading to increased H2O2 yield per cycle. [] Research also suggests that 2-AAQ may offer a faster hydrogenation rate compared to 2-EAQ. []

Q4: What are the common methods for synthesizing this compound?

A: The synthesis of 2-AAQ typically involves a multi-step process, often starting from readily available materials like tert-amylbenzene and phthalic anhydride. [, , ] The process generally involves Friedel-Crafts acylation followed by cyclization reactions. [, , ] Optimization of these reactions focuses on maximizing yield and purity of the final 2-AAQ product. [, ]

Q5: What is the role of catalysts in the hydrogenation of this compound?

A: Catalysts are crucial for facilitating the efficient hydrogenation of 2-AAQ in the H2O2 production process. [, ] Palladium (Pd) supported on materials like alumina (Al2O3) or silica (SiO2) are commonly employed catalysts. [, ] Research focuses on optimizing catalyst design, such as incorporating additives like aluminophosphate molecular sieves (AlPO-n), to improve the dispersion of Pd particles and enhance hydrogenation activity and selectivity. []

Q6: How is the solubility of this compound studied, and what are the key findings?

A: The solubility of 2-AAQ in various solvent systems relevant to H2O2 production, such as mixtures of trimethylbenzene (TMB) and trioctyl phosphate (TOP), has been experimentally determined using the equilibrium method. [, , ] Researchers have also developed mathematical models, such as the modified λ-h equation, to correlate and predict the solubility of 2-AAQ under different conditions. [] This data is crucial for optimizing the operating conditions of the anthraquinone process.

Q7: What are the current research directions related to this compound in hydrogen peroxide production?

A: Current research explores avenues for further enhancing the efficiency and sustainability of the 2-AAQ-based H2O2 production process. [, ] This includes the development of more active and selective catalysts [, ], exploring alternative solvent systems [], and optimizing reaction conditions to maximize yield and minimize waste. [] Additionally, research into the long-term performance and stability of 2-AAQ under industrial conditions remains an important area of investigation.

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